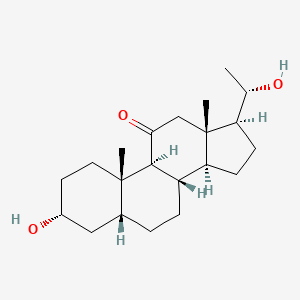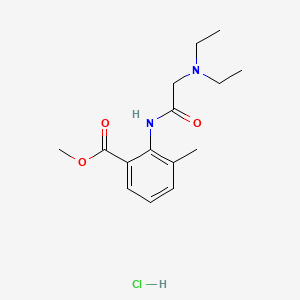
Tolycaine hydrochloride
説明
Tolycaine hydrochloride belongs to a class of compounds known for their local anesthetic properties. While specific studies on Tolycaine hydrochloride are scarce, research on similar compounds, such as tetracaine hydrochloride and procaine hydrochloride, sheds light on their synthesis, molecular structure, chemical reactions, physical properties, and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to Tolycaine hydrochloride often involves complex organic reactions, with an emphasis on achieving the desired hydrochloride salt form. For example, thiamine hydrochloride has been used as an eco-friendly organocatalyst for synthesizing a broad range of bis(indolyl)methanes, demonstrating the potential for green chemistry approaches in synthesizing hydrochloride compounds (Mathavan, Kannan, & Yamajala, 2019).
Molecular Structure Analysis
The molecular structure of hydrochloride compounds, including potential analogs of Tolycaine hydrochloride, has been elucidated through techniques such as X-ray diffraction. For instance, the crystal structure of tetracaine hydrochloride revealed efficient packing and hydrogen bonding patterns (Nowell et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving hydrochloride compounds are diverse and can include hydrolysis, esterification, and complex formation. The hydrolysis of procaine hydrochloride and its derivatives has been studied within lyotropic smectic mesophases, highlighting the effect of solvent anisotropy on ester hydrolysis rates (Murthy & Rippie, 1970).
Physical Properties Analysis
The physical properties of hydrochloride salts, such as solubility, melting point, and crystal structure, play a critical role in their application as pharmaceutical agents. Studies on glycine hydrochloride, for example, have provided detailed insights into its crystal structure and hydrogen bonding network, which are essential for understanding its physical properties (Al-Karaghouli et al., 1975).
Chemical Properties Analysis
The chemical properties of hydrochloride salts, including acidity, basicity, and reactivity with other chemical species, are influenced by their molecular structure and environment. The dynamic imine chemistry involved in the formation of compounds like Tolycaine hydrochloride showcases the reversible nature of imine bond formation, which is crucial for understanding their chemical behavior (Belowich & Stoddart, 2012).
科学的研究の応用
1. Neurobiology and Nerve Conductance Studies
- Tolycaine hydrochloride, specifically its tertiary form tropine p-tolyl acetate hydrochloride, has been studied for its effects on nerve membrane conductance. Research on squid nerve membranes showed that this compound could block both peak transient and steady-state components of conductance changes, offering insights into the mechanisms of nerve blockage by anesthetic agents (Narahashi, Moore, & Poston, 1969).
2. Pharmacological Analysis in Convulsive Processes
- A study exploring the effects of tolycaine on brain monoamine levels during convulsive processes in rats found that tolycaine significantly altered the levels of noradrenaline, 5-hydroxytryptamine, and dopamine in various brain regions. This research highlights the role of central catecholaminergic and serotonergic neurones in tolycaine-induced convulsions (Satoh, Sawaki, & Kawaguchi, 1996).
3. Volumetric Studies of Aqueous Solutions
- Tolycaine hydrochloride has been studied in volumetric analyses to understand the interactions and micellization phenomena in aqueous solutions of local anesthetic drugs. These studies provide insights into the drug-water interactions and structural characteristics of such compounds (Shaikh, Dagade, Hundiwale, & Patil, 2011).
4. Electrophoretic Separation and Electromigration Studies
- Research on procaine hydrochloride, a structurally related compound to tolycaine, has examined the influence of various factors on its electromigration under conditions of capillary electrophoresis. This offers valuable insights into the separation efficiency and quantitative analysis of such compounds in chemical and pharmaceutical contexts (Rykhlova & Pivovar, 2021).
5. Hydrolysis Studies in Lyotropic Mesophases
- Studies on the hydrolysis of procaine hydrochloride, another structurally similar compound to tolycaine, within lyotropic smectic mesophases, offer insights into the effects of solvent anisotropy on ester hydrolysis, which could be relevant for understanding similar processes in tolycaine hydrochloride (Murthy & Rippie, 1970).
特性
IUPAC Name |
methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-5-17(6-2)10-13(18)16-14-11(3)8-7-9-12(14)15(19)20-4;/h7-9H,5-6,10H2,1-4H3,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWOWASNSWUKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222424 | |
| Record name | Tolycaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tolycaine hydrochloride | |
CAS RN |
7210-92-6 | |
| Record name | Benzoic acid, 2-[[2-(diethylamino)acetyl]amino]-3-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7210-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolycaine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007210926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolycaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-[[(diethylamino)acetyl]amino]-3-methylbenzoate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLYCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23212OEY8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



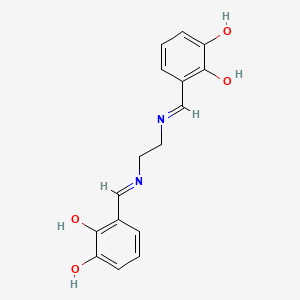
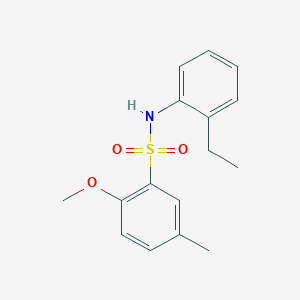
![N-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B1204109.png)
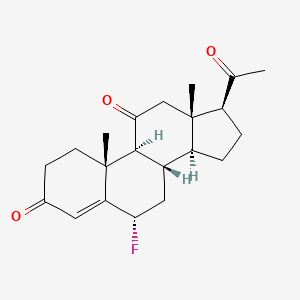
![3-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]propanamide;methanesulfonic acid](/img/structure/B1204111.png)
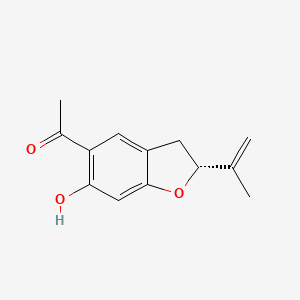
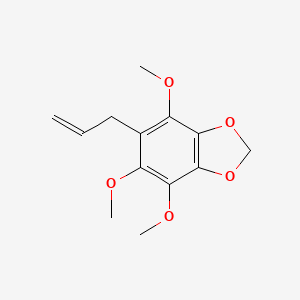
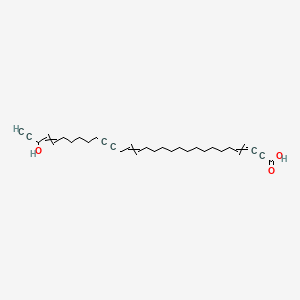
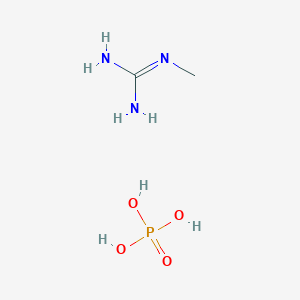
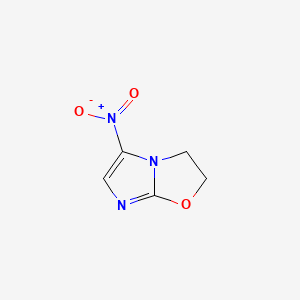
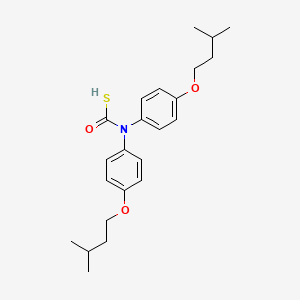

![2-Methyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B1204125.png)
